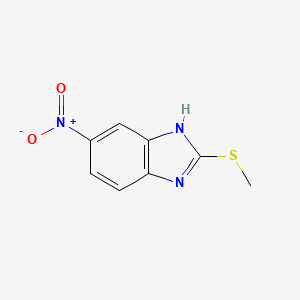

2-(methylthio)-5-nitro-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-6-nitro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-14-8-9-6-3-2-5(11(12)13)4-7(6)10-8/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZYNEDUPZITLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylthio 5 Nitro 1h Benzimidazole and Its Analogues

Conventional Synthetic Routes to 2-(Methylthio)-5-nitro-1H-benzimidazole

Conventional methods are characterized by their stepwise nature, allowing for the isolation and purification of intermediates, ensuring the final product's integrity.

The foundational step in synthesizing the core structure involves the cyclocondensation of a substituted o-phenylenediamine (B120857) with a one-carbon electrophile. For the target compound, 4-nitro-1,2-phenylenediamine is the key starting material. The reaction with carbon disulfide, typically in a basic alcoholic medium like potassium hydroxide (B78521) in ethanol, leads to the formation of the heterocyclic ring system. This reaction proceeds via an intermediate dithiocarbamate, which then cyclizes and eliminates hydrogen sulfide (B99878) to yield the stable 5-nitro-1H-benzimidazole-2-thiol (also known as 5-nitro-1,3-dihydro-2H-benzimidazole-2-thione). This precursor is a crucial intermediate for obtaining the final product. umich.edu

Table 1: Synthesis of 5-Nitro-1H-benzimidazole-2-thiol

| Starting Material | Reagent | Conditions | Product | Yield |

|---|

Note: This is a generalized representation of a well-established reaction.

With the 5-nitro-1H-benzimidazole-2-thiol precursor in hand, the subsequent step is the introduction of the methyl group onto the sulfur atom (S-methylation). This is a standard nucleophilic substitution reaction where the thiol, often deprotonated with a base to form a more nucleophilic thiolate anion, attacks a methylating agent. Common methylating agents used for this purpose include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the formation of the thiolate. This step selectively yields the 2-(methylthio) derivative.

The synthesis of the benzimidazole (B57391) scaffold is a cornerstone of heterocyclic chemistry, with the condensation of an o-phenylenediamine and a carbonyl compound being one of the most direct methods. rsc.orgsemanticscholar.orgnih.gov This approach, known as the Phillips condensation, traditionally involves reacting the diamine with a carboxylic acid under harsh dehydrating conditions, such as in the presence of strong acids like polyphosphoric acid or hydrochloric acid. dergipark.org.tr

Alternatively, aldehydes can be condensed with o-phenylenediamines in the presence of an oxidizing agent to form 2-substituted benzimidazoles. dergipark.org.triosrjournals.org While not directly used to synthesize the 2-thioether moiety, these condensation methods are fundamental for creating a wide variety of analogues with different substituents at the 2-position. rsc.orgbanglajol.info

Table 2: General Condensation Reactions for Benzimidazole Synthesis

| Diamine Reactant | C1 Source | Catalyst/Conditions | Product Type |

|---|---|---|---|

| o-Phenylenediamine | Carboxylic Acid | Polyphosphoric Acid (PPA) or 4M HCl, Reflux | 2-Substituted Benzimidazole |

This table illustrates general methods for forming the benzimidazole core, which can be adapted for substituted precursors.

Advanced Synthetic Approaches

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques have been applied to the synthesis of benzimidazole libraries.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzimidazoles. dergipark.org.trmdpi.comresearchgate.net The condensation of o-phenylenediamines with aldehydes or carboxylic acids can be completed in minutes under microwave irradiation, compared to several hours required for conventional heating. mdpi.comarkat-usa.org This technique often allows for solvent-free "green" conditions, further enhancing its appeal. researchgate.netmdpi.com The application of microwave energy can significantly reduce reaction times for the cyclization step, making it a highly efficient method for producing diverse benzimidazole libraries for further study. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | 60 - 120 minutes | 61% - 90% | Reflux at 60-100°C |

Data adapted from studies on 1,2-disubstituted benzimidazoles, demonstrating the efficiency of microwave assistance. mdpi.com

Derivatization Strategies for Structural Diversification at the 1-, 2-, and 5-Positions

Structural modifications of the this compound scaffold are crucial for developing analogues.

1-Position (N-H): The acidic N-H proton of the imidazole (B134444) ring is a prime site for derivatization. Alkylation or arylation at this position can be achieved by treating the benzimidazole with alkyl or aryl halides in the presence of a base. This allows for the introduction of a wide variety of substituents, which has been shown to be critical in modulating the properties of related benzimidazole compounds. nih.govnih.gov

2-Position (-S-CH₃): While the methylthio group itself is a key feature, strategies can be employed to introduce other functionalities. For instance, oxidation of the sulfide to a sulfoxide (B87167) or sulfone creates new analogues with different electronic and solubility properties. Alternatively, different S-alkyl groups can be introduced by using various alkylating agents in the methylation step described in section 2.1.2.

5-Position (-NO₂): The nitro group offers a versatile handle for chemical modification. A common and significant derivatization is the reduction of the nitro group to an amino group (-NH₂). This can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. The resulting 5-amino-2-(methylthio)-1H-benzimidazole can then serve as a precursor for a multitude of further reactions, including diazotization, acylation, and sulfonylation, allowing for extensive structural diversification.

N-Alkylation and N-Substitution to Generate Analogues

N-alkylation of the benzimidazole ring is a common strategy to generate diverse analogues. The acidic proton on the imidazole nitrogen can be readily removed by a base, forming a benzimidazolate anion. This anion then acts as a nucleophile, reacting with various electrophilic alkylating agents. researchgate.net

The general procedure involves the reaction of a 1H-benzimidazole derivative with an alkyl halide (such as benzyl (B1604629) chloride, ethyl chloride, or alkyl bromides) in the presence of a base. researchgate.netresearchgate.netscirp.org Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). researchgate.netscirp.orgsrrjournals.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or a polar protic solvent like ethanol. scirp.orgscirp.org For instance, the N-alkylation of 2-(benzylthiomethyl)-1H-benzimidazole has been achieved by reacting it with benzyl chloride or bromide using potassium carbonate as the base. researchgate.net Similarly, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives are prepared from the corresponding 1H-benzimidazole and a substituted halide with potassium carbonate. nih.gov In some cases, phase-transfer catalysts like tetrabutylammonium (B224687) hydrogen sulfate are employed to facilitate the reaction, particularly with aqueous potassium hydroxide. researchgate.net

The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield of the desired N-alkylated product. For example, stirring the reaction mixture at 50°C for several hours is a common practice. scirp.orgscirp.org

Table 1: Examples of N-Alkylation Reactions on Benzimidazole Derivatives This table is interactive. Click on the headers to sort.

| Starting Benzimidazole | Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2-(Benzylthiomethyl)-1H-benzimidazole | Benzyl chloride/bromide | K₂CO₃ | Not Specified | N-Alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives | researchgate.net |

| 2-Substituted 1H-benzimidazoles | C₃-C₁₀ alkyl bromides | 30% aq. KOH | Not Specified (Phase-transfer catalyst used) | N-Alkyl-2-substituted benzimidazole derivatives | researchgate.net |

| 2-((Thioalkyl)methyl)-1H-benzimidazole | Ethyl or benzyl chloride | K₂CO₃ | DMF | 1-Alkyl/Benzyl-2-((thioalkyl)methyl)-1H-benzimidazole derivatives | scirp.orgscirp.org |

Modifications of the Methylthio Group at Position 2

The methylthio group at the C-2 position of the benzimidazole ring is a versatile handle for further chemical modifications. Key transformations include the synthesis of various 2-thioalkyl/thioaryl derivatives and the oxidation of the sulfur atom.

The synthesis of 2-thioalkyl and thioaryl-substituted benzimidazoles often starts from 2-mercaptobenzimidazole (B194830). uq.edu.au This precursor is reacted with various alkyl or aryl halides in the presence of a base, such as potassium hydroxide, in a process known as S-alkylation. umich.edu For example, 2-(benzimidazol-2-yl)thioacetonitrile can be prepared from 2-mercaptobenzimidazole. umich.edu This approach allows for the introduction of a wide range of substituents at the 2-thio position. uq.edu.au

Another significant modification is the oxidation of the thioether to form the corresponding sulfinyl (sulfoxide) or sulfonyl (sulfone) derivatives. researchgate.net The oxidation of 2-thioether benzimidazole compounds to their sulfone analogues can be achieved using oxidizing agents like hydrogen peroxide. researchgate.net The synthesis of benzimidazole-sulfonyl derivatives is an area of considerable interest. nih.govresearchgate.net These compounds can be prepared through various routes, including the reaction of a benzimidazole scaffold with sulfonamide derivatives or by building the benzimidazole ring onto a pre-existing sulfonyl-containing fragment. nih.gov For instance, reacting 2-mercaptobenzimidazole with an acyl bromide, followed by reaction with a sulfonyl hydrazine, yields a benzimidazole-sulfonyl hybrid scaffold. nih.gov

Table 2: Examples of Modifications at the C-2 Thio Position This table is interactive. Click on the headers to sort.

| Precursor | Reagent(s) | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzimidazole | Alkyl/Aryl Halides, Base | S-alkylation | 2-Thioalkyl/Thioaryl benzimidazoles | uq.edu.auumich.edu |

| 2-Thioether benzimidazoles | Hydrogen Peroxide | Oxidation | 2-Sulfonyl benzimidazoles (Sulfones) | researchgate.net |

| 2-Mercaptobenzimidazole | 1. Acyl bromide, K₂CO₃; 2. Tosyl hydrazine, Acetic acid | Multi-step condensation/substitution | Benzimidazole-sulfonyl hybrid | nih.gov |

Substituent Variations on the Benzene (B151609) Ring (e.g., Nitro, Halo, Carboxamide)

Modifying the substituents on the benzene portion of the benzimidazole ring is a key strategy for fine-tuning the molecule's properties. Common modifications include the introduction of nitro, halogen, and carboxamide groups.

Nitro and Halo Substitution: Nitro and halogenated benzimidazole derivatives are often synthesized from appropriately substituted o-phenylenediamines. For example, reacting 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine with various aromatic aldehydes yields 5-nitro- or 5-chloro-1H-benzimidazole derivatives. nih.gov Direct nitration of a substituted benzimidazole ring is also possible. The nitration of 2-amino-l-methyl benzimidazole using potassium nitrate (B79036) in concentrated sulfuric acid can produce a mixture of 5- and 6-nitro derivatives. longdom.org Two series of benzimidazole derivatives, one based on 5,6-dinitrobenzimidazole and another comprising 2-thioalkyl/thioaryl-substituted halogenated benzimidazoles (e.g., 5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazole), have been synthesized and studied. uq.edu.aunih.gov

Carboxamide Substitution: Benzimidazole-2-carboxamides can be synthesized through several routes. One method involves the fusion of benzothiophene-2-carbonyl chloride with aminobenzimidazole in DMF at high temperatures. nih.gov Another approach is the synthesis of benzimidazole propyl carboxamide derivatives. nih.gov Furthermore, 2-arylbenzimidazoles with a carboxamide group at the C-5 position have been prepared to investigate their properties. mdpi.com The synthesis of these compounds often starts with a substituted o-phenylenediamine that already contains the desired functional group or a precursor to it.

Table 3: Examples of Benzene Ring Substituent Modifications This table is interactive. Click on the headers to sort.

| Target Substituent | Synthetic Approach | Precursor(s) | Product Example | Reference |

|---|---|---|---|---|

| Nitro | Condensation | 4-Nitro-o-phenylenediamine, Aromatic aldehydes | 2-Aryl-6-nitro-1H-benzimidazoles | nih.gov |

| Nitro | Electrophilic Nitration | 2-Amino-l-methyl benzimidazole, KNO₃/H₂SO₄ | 2-Amino-1-methyl-5/6-nitro-1H-benzimidazole | longdom.org |

| Dichloro | Multi-step synthesis from substituted diamine | 4,5-Dichloro-1,2-phenylenediamine | 5,6-Dichloro-2-(4-nitrobenzylthio)-benzimidazole | uq.edu.au |

| Carboxamide | Fusion | Benzothiophene-2-carbonyl chloride, Aminobenzimidazole | Benzothiophene-benzimidazole carboxamide | nih.gov |

Structure Activity Relationship Sar and Chemoinformatic Analysis of 2 Methylthio 5 Nitro 1h Benzimidazole Analogues

Impact of Substitution at Benzimidazole (B57391) Core Positions (1, 2, 5, 6)

The methylthio group (-SCH₃) at the C-2 position of the benzimidazole ring plays a significant role in defining the bioactivity of its analogues. While direct studies on 2-(methylthio)-5-nitro-1H-benzimidazole are limited, analysis of related thio-substituted heterocyclic compounds provides valuable insights. In studies on thiochroman-4-one (B147511) derivatives, a terminal methylthio group was found to generally enhance antibacterial activity. nih.gov Similarly, certain thiomethyl-substituted pyridones have demonstrated higher potency against E. coli than standard drugs. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies on a series of 2-thioarylalkyl-1H-benzimidazole derivatives, which are structurally related to the target compound, have identified that quantum chemical descriptors such as the dipole moment, the energy of the highest occupied molecular orbital (E HOMO), and atomic charges are responsible for their anthelmintic activity. biolscigroup.usresearchgate.net This indicates that the electronic properties of the sulfur-containing substituent at the C-2 position are critical for molecular interactions and subsequent biological effects. The methylthio group, with its specific electronic and steric characteristics, is thus a key determinant of the molecule's interaction with biological targets.

The electron-withdrawing nitro group (-NO₂) at position 5 of the benzimidazole core is a critical determinant of the compound's activity profile. The inclusion of a nitro group at the C-5/C-6 position is a deliberate design strategy to modulate antimicrobial and anticancer activities. nih.gov For instance, a series of 5-nitro benzimidazole derivatives have been shown to possess vasorelaxant activity. The potent antiparasitic activity of the 5-nitro group is also well-documented in related heterocyclic scaffolds, such as 5-nitroindazoles, which exhibit outstanding trypanocidal profiles. nih.gov

From a chemical perspective, the strong electron-withdrawing nature of the nitro group influences the reactivity of the entire benzimidazole system. Studies on the methylation of 5-nitro-benzimidazoles show that the nitro group affects the regioselectivity of N-alkylation reactions. tubitak.gov.tr Furthermore, the nitro group often serves as a synthetic handle; for example, it can be readily reduced to an amino group, which can then be further functionalized to create a diverse library of analogues for SAR exploration. tandfonline.com The precise positioning of the nitro group is also crucial; in one study on complex benzimidazole hybrids, a nitro substituent at one position on an attached phenyl ring resulted in significantly higher antiproliferative activity compared to its placement at another position, highlighting the sensitivity of bioactivity to the substituent's location. frontiersin.org

Substitution at the N-1 position of the benzimidazole ring is a well-established strategy for enhancing biological potency. SAR studies have repeatedly shown that modifying the N-1 position can significantly increase chemotherapeutic activity. nih.govnih.govnih.gov For example, the introduction of substituents such as benzyl (B1604629) groups has proven effective. nih.gov

The process of N-alkylation, such as methylation, on 5-nitro-benzimidazoles leads to the formation of a mixture of 5-nitro and 6-nitro isomers, demonstrating that the reaction can occur at either nitrogen of the imidazole (B134444) ring. tubitak.gov.tr More complex substituents are also readily introduced at this position. The synthesis of derivatives bearing large moieties, such as a (1-phenyl-1H-1,2,3-triazol-5-yl)methyl group at the N-1 position, has been successfully achieved, opening avenues for extensive structural diversification to optimize interactions with biological targets. frontiersin.org

Beyond the methylthio and nitro groups, the introduction of other substituents, particularly at the C-5 and C-6 positions, significantly impacts the SAR of benzimidazole analogues. Halogens are commonly employed substituents to modulate activity. For example, designing compounds with a chloro group at C-6 is a known strategy to influence antimicrobial and anticancer effects. nih.gov In related systems, di-fluoro substitutions on a phenyl ring attached to the benzimidazole core have been shown to be more effective for TNF-α inhibition than mono-fluoro substitutions. nih.gov The synthesis of benzimidazoles bearing a 4-Chloro-phenyl or a 4-bromo-phenyl moiety further illustrates the use of halogens to tune bioactivity. frontiersin.org

The incorporation of heteroaryl moieties is another key strategy for developing potent analogues. The synthesis of benzimidazoles linked to an indazole fragment has led to compounds with potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a target in cancer therapy. tandfonline.com This demonstrates that attaching other heterocyclic systems can introduce new interaction points with biological targets, leading to enhanced or novel activities.

Table 1: Summary of Substituent Effects on the Benzimidazole Core

| Position | Substituent Type | Observed Impact on Bioactivity/Chemistry | Reference |

|---|---|---|---|

| C-2 | Methylthio / Thioarylalkyl | Modulates electronic properties (dipole moment, EHOMO) critical for anthelmintic and antibacterial activity. | biolscigroup.us, researchgate.net, nih.gov |

| C-5 | Nitro | Confers vasorelaxant, antiparasitic, antimicrobial, and anticancer activities; acts as a synthetic handle for further modification. | nih.gov, , nih.gov, tandfonline.com |

| N-1 | Alkylation / N-Substituents | Enhances chemotherapeutic potency; allows for significant structural diversification to optimize target binding. | nih.gov, nih.gov, frontiersin.org |

| C-5/C-6 | Halogens (Cl, F, Br) | Modulates anticancer and anti-inflammatory activity; di-substitution can be superior to mono-substitution. | , nih.gov, nih.gov, frontiersin.org |

| C-2/C-5 | Heteroaryl Moieties | Can introduce potent and selective inhibitory activity against specific targets like protein kinases (e.g., FLT3). | tandfonline.com |

Identification of Activity Cliffs and Selectivity Switches in Benzimidazole Analogues

Chemoinformatic analysis of benzimidazole libraries has revealed the presence of "activity cliffs," which are pairs of structurally analogous compounds that exhibit large and unexpected differences in biological potency. rsc.orgcsmres.co.uk These cliffs are highly informative for lead optimization, as they highlight small structural modifications that can lead to dramatic gains or losses in activity. csmres.co.uk

A detailed analysis of 91 benzimidazole derivatives tested against the parasites Trichomonas vaginalis and Giardia intestinalis identified remarkable instances of "activity switches" and "selectivity switches". researchgate.net In this context, an activity switch occurs when a single, discrete substitution on the benzimidazole scaffold has an opposite effect on the activity against two different targets (e.g., increasing activity against one parasite while decreasing it against the other). researchgate.net Similarly, a selectivity switch describes a scenario where a minor structural change completely inverts the selectivity pattern of the compound between two targets. researchgate.net The identification of these switches is critical, as it demonstrates that subtle modifications to substituents on the benzimidazole core can be used to rationally design compounds with highly specific activity and selectivity profiles, a key goal in drug discovery. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies to Predict and Optimize Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of compounds with their biological activities. scirp.org Several QSAR studies have been successfully applied to benzimidazole derivatives to predict and optimize their therapeutic potential. biolscigroup.usscirp.orgnih.gov

The general methodology involves calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds and then using statistical methods, like Multiple Linear Regression (MLR), to build a mathematical model that links these descriptors to the observed biological activity. scirp.orgresearchgate.net

For example, a QSAR study on benzimidazole derivatives with activity against Mycobacterium tuberculosis used descriptors calculated via Density Functional Theory (DFT) to create a robust predictive model. scirp.org Another study on 2-thioarylalkyl-1H-benzimidazoles identified quantum chemical descriptors like the dipole moment (μ) and the energy of the highest occupied molecular orbital (E HOMO) as key predictors of anthelmintic activity. biolscigroup.usresearchgate.net In a different context, the antifungal activity of benzimidazoles against Saccharomyces cerevisiae was found to be governed by the compound's lipophilicity (logP), dipole moment (DM), and surface area. nih.govresearchgate.net These models, once validated, can be used to predict the activity of novel, unsynthesized benzimidazole analogues, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. scirp.org

Table 2: Overview of Selected QSAR Studies on Benzimidazole Derivatives

| Biological Activity Modeled | Key Molecular Descriptors Identified | Modeling Technique | Reference |

|---|---|---|---|

| Antitubercular (M. tuberculosis) | Quantum chemical descriptors | MLR, DFT | scirp.org |

| Anthelmintic (H. contortus) | Dipole moment (μ), EHOMO, Atomic charge (q-) | MLR, DFT | biolscigroup.us, researchgate.net |

| Antifungal (S. cerevisiae) | Lipophilicity (logP), Dipole moment (DM), Surface Area Grid (SAG) | MLR | nih.gov, researchgate.net |

Molecular Mechanisms of Action and Target Elucidation for 2 Methylthio 5 Nitro 1h Benzimidazole

Inhibition of Tubulin Polymerization as a Mechanism of Action (e.g., for antiparasitic and antiproliferative effects)

A primary mechanism by which many benzimidazole (B57391) derivatives exert their antiparasitic and anticancer effects is through the inhibition of tubulin polymerization. researchgate.netsemanticscholar.org Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. semanticscholar.org Disruption of microtubule dynamics can trigger mitotic arrest and subsequently lead to apoptosis, making tubulin an attractive target for chemotherapy.

Several benzimidazole-based compounds have been identified as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) binding site on β-tubulin. semanticscholar.orgnih.gov For instance, nocodazole, a well-known benzimidazole-containing anticancer agent, effectively inhibits tubulin polymerization. semanticscholar.org Studies on various benzimidazole derivatives have demonstrated their ability to interfere with microtubule formation. For example, 1H-benzimidazol-2-yl hydrazones have been shown to slow down tubulin polymerization in vitro, comparable to the action of nocodazole. nih.gov Similarly, a new class of benzimidazole carboxamide derivatives has been designed to inhibit tubulin polymerization, showing potent cytotoxicity against cancer cells and inducing apoptosis by arresting the cell cycle in the G2/M phase. nih.gov

The antiparasitic action of benzimidazoles like albendazole (B1665689) and mebendazole (B1676124) is also attributed to their selective binding to the β-tubulin of parasites, which prevents the formation of microtubules. researchgate.net While specific data on 2-(methylthio)-5-nitro-1H-benzimidazole is not available, its structural similarity to other biologically active benzimidazoles suggests that it may also share this mechanism of action, contributing to potential antiproliferative and antiparasitic activities.

Interference with Microbial Cell Wall Biosynthesis or Other Essential Microbial Processes

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents. While interference with microbial cell wall biosynthesis is a known mechanism for certain classes of antibiotics, the antimicrobial action of many benzimidazole derivatives is often attributed to the inhibition of other essential microbial processes. nih.gov

Research has shown that various substituted benzimidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, derivatives of 2-benzylthiomethyl-1H-benzimidazole have demonstrated notable antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. In one study, a derivative featuring a nitro group at the 5-position of the benzimidazole ring showed bactericidal potency. Other studies on 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivatives reported significant activity against various bacterial and fungal strains, with some compounds showing efficacy comparable to standard drugs like ampicillin (B1664943) and ketoconazole. researchgate.net

The antimicrobial mechanism for some benzimidazoles is linked to the inhibition of dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in microbes (further detailed in section 5.3). nih.govnih.gov Additionally, the nitro group, present in this compound, is a key feature in other antimicrobial agents like nitrofurantoin. In those compounds, the nitro group is reduced by bacterial nitroreductases to form reactive intermediates that can bind to and inhibit essential macromolecules like ribosomal proteins and enzymes involved in the synthesis of DNA, RNA, and cell wall proteins. nih.gov This suggests that the nitro moiety in the subject compound could contribute to its antimicrobial activity through similar reductive activation pathways.

Modulation of Specific Enzyme Activities (e.g., DHFR, EGFR, α-amylase, α-glucosidase)

Benzimidazole derivatives have been shown to modulate the activity of several key enzymes implicated in various diseases.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. This product is essential for the synthesis of nucleotides and certain amino acids, making DHFR a critical target for both anticancer and antimicrobial therapies. nih.govscbt.com Several studies have identified benzimidazole derivatives as potent DHFR inhibitors. nih.govnih.gov For example, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been evaluated as antiproliferative and antibacterial agents, with molecular docking studies suggesting that their mechanism of action involves the inhibition of DHFR. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a vital role in cell proliferation and survival. Its overactivity is a hallmark of many cancers, making it a prime target for anticancer drugs. The benzimidazole structure is considered a promising scaffold for developing new EGFR inhibitors.

α-Amylase and α-Glucosidase: These enzymes are key players in carbohydrate digestion and absorption. α-Amylase breaks down complex carbohydrates, while α-glucosidase hydrolyzes disaccharides into glucose in the small intestine. primescholars.com Inhibition of these enzymes can delay glucose absorption and lower post-meal blood sugar levels, which is a therapeutic strategy for managing type 2 diabetes. nih.gov Numerous studies have highlighted the potential of benzimidazole derivatives as inhibitors of these enzymes. Hybrid analogs of benzimidazole containing a thiazole (B1198619) moiety have shown potent inhibitory activity against both α-amylase and α-glucosidase, with some analogs being more effective than the standard drug, acarbose. researchgate.net

| Benzimidazole Derivative Class | Target Enzyme | Observed Effect | Potential Therapeutic Application |

|---|---|---|---|

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Dihydrofolate Reductase (DHFR) | Inhibition | Anticancer, Antibacterial |

| Benzimidazole-Thiazole Hybrids | α-Amylase, α-Glucosidase | Inhibition | Antidiabetic |

| Pyrimido[1,2-a]benzimidazoles | - | Antiparasitic Activity | Antiparasitic |

Induction of Apoptotic Pathways in Specific Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. Many chemotherapeutic agents, including those based on the benzimidazole scaffold, function by inducing apoptosis in cancer cells.

Studies on novel 1,2,5-trisubstituted benzimidazole derivatives have shown their ability to induce apoptosis in various cancer cell lines, including Jurkat, HeLa, and HCT116. nih.gov The pro-apoptotic mechanism of these compounds involves the disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors. nih.gov Furthermore, these derivatives have been observed to upregulate the expression of cleaved caspases and downregulate the anti-apoptotic protein Bcl-2, key events in the apoptotic cascade. nih.gov Cell cycle analysis revealed that these compounds can cause cell cycle arrest, often in the S-phase or G2/M phase, which precedes the onset of apoptosis. nih.govnih.gov

The structural features of this compound, particularly the benzimidazole core and the electron-withdrawing nitro group, are common in compounds designed to have antiproliferative effects. It is plausible that this compound could also exert anticancer activity by triggering these established apoptotic pathways.

Proposed Molecular Pathways and Cellular Targets Based on in vitro Observations

Based on extensive in vitro research on the benzimidazole class of compounds, several molecular pathways and cellular targets can be proposed for this compound. While direct experimental data for this specific molecule is sparse, the consistent findings for its structural analogs allow for informed hypotheses.

The primary cellular targets likely include:

Tubulin: Inhibition of tubulin polymerization is a well-documented mechanism for benzimidazoles, leading to mitotic arrest and apoptosis. This is a probable pathway for both antiproliferative and antiparasitic effects. researchgate.netsemanticscholar.org

Dihydrofolate Reductase (DHFR): As a validated target for numerous benzimidazole derivatives, DHFR inhibition disrupts nucleotide synthesis, providing a basis for antimicrobial and anticancer activity. nih.gov

α-Glucosidase and α-Amylase: The demonstrated ability of benzimidazole derivatives to inhibit these digestive enzymes suggests a potential role in the modulation of glucose metabolism. researchgate.net

The molecular pathways implicated involve:

Induction of Apoptosis: This is a central mechanism for the anticancer effects of benzimidazoles. It is often initiated by mitochondrial dysfunction, leading to caspase activation and cell death. nih.gov

Cell Cycle Arrest: Many benzimidazole compounds halt the cell cycle at various checkpoints (G2/M or S phase), preventing cancer cell proliferation. nih.govnih.gov

Inhibition of Essential Metabolic Pathways: By targeting enzymes like DHFR, these compounds can shut down critical metabolic routes necessary for pathogen and cancer cell survival. nih.gov

Reductive Activation: The nitro group on the benzimidazole ring may be bioreduced under hypoxic conditions (common in tumors) or within microbial cells to form reactive species that damage cellular macromolecules, a mechanism seen in other nitroaromatic drugs. nih.govnih.govnih.gov

| Derivative Class | Biological Activity | Proposed Mechanism/Target |

|---|---|---|

| Benzimidazole Carboxamides | Anticancer | Tubulin Polymerization Inhibition, G2/M Phase Arrest nih.gov |

| 1,2,5-Trisubstituted Benzimidazoles | Anticancer | Induction of Apoptosis, Mitochondrial Dysfunction nih.gov |

| 2-Benzylthiomethyl-1H-benzimidazoles | Antibacterial | Bactericidal/Bacteriostatic Activity |

| Benzimidazole-Thiazole Hybrids | Antidiabetic | α-Amylase and α-Glucosidase Inhibition researchgate.net |

| Pyrimido[1,2-a]benzimidazoles | Antiparasitic | Activity against T. gondii and L. major nih.gov |

Advanced Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the optimized geometry and electronic properties of molecules.

Geometric and Electronic Structure: Analysis of a molecule's geometric parameters, such as bond lengths and angles, helps in understanding its stability. Electronic properties, including the distribution of electron density, are key to its reactivity.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic and optical properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter for determining molecular reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack).

While no specific DFT data exists for 2-(methylthio)-5-nitro-1H-benzimidazole, studies on related benzimidazole (B57391) derivatives utilize these techniques to predict their structures and reactivity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug design for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the protein target (e.g., from the Protein Data Bank) and the ligand.

Docking Simulation: Using software to place the ligand into the binding site of the receptor in various conformations.

Scoring and Analysis: The different poses are then "scored" based on a scoring function that estimates the binding affinity (often expressed in kcal/mol). The pose with the best score is analyzed to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Such simulations would be essential to identify potential protein targets for this compound and to understand its mechanism of action at a molecular level.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability

While molecular docking provides a static picture of the interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the conformational changes of the protein and ligand and the stability of their complex.

Key insights from MD simulations include:

Conformational Flexibility: Understanding how the ligand and protein change their shapes upon binding.

Stability of the Complex: Assessing the stability of the ligand in the binding pocket over a period of time, often measured by the root-mean-square deviation (RMSD).

Binding Free Energy Calculations: More accurate estimation of binding affinity by considering the dynamic nature of the system.

No MD simulation studies have been published specifically for this compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Optimization

In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail in later clinical stages due to poor ADMET profiles.

Predicted properties often include:

Absorption: Parameters like Caco-2 permeability, human intestinal absorption, and skin permeability.

Distribution: Prediction of properties such as plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential metabolic sites and interaction with cytochrome P450 enzymes.

Excretion: Estimating how the compound is cleared from the body.

Toxicity: Prediction of potential toxicities like mutagenicity, carcinogenicity, and hepatotoxicity.

Various computational models and rules, such as Lipinski's rule of five, are used to assess the "drug-likeness" of a compound. Although ADMET profiles for numerous benzimidazole derivatives have been predicted in the literature, specific data for this compound is not available.

| ADMET Parameter | Predicted Value for a Generic Benzimidazole Derivative |

| Lipophilicity (XlogP3) | 1.01 - 2.03 |

| Topological Polar Surface Area (TPSA) | 54.56 Ų - 111.46 Ų |

| Solubility | Moderately to Poorly Soluble |

| Bioavailability Score | 0.55 |

This table represents example data for other benzimidazole derivatives and not for this compound.

Quantum Chemical Approaches to Understand Reactivity and Inhibitory Mechanisms

Quantum chemical methods, including DFT, are employed to delve deeper into the electronic aspects of a molecule's reactivity and how it inhibits a biological target. By calculating properties like charge distribution, orbital energies, and reaction pathways, researchers can understand the mechanism of action at a sub-atomic level.

For an inhibitor, these methods can help to:

Identify Reactive Sites: Determine which atoms in the molecule are likely to participate in chemical reactions or form bonds with the target.

Model Reaction Mechanisms: Simulate the steps involved in the inhibition process, such as covalent bond formation with an amino acid residue in the active site of an enzyme.

Explain Structure-Activity Relationships (SAR): Provide a theoretical basis for why certain chemical modifications to the molecule increase or decrease its inhibitory potency.

The application of these quantum chemical approaches to this compound would be necessary to fully characterize its potential inhibitory mechanisms, but such studies have not yet been reported.

Coordination Chemistry and Material Science Applications of 2 Methylthio 5 Nitro 1h Benzimidazole Derivatives

Metal Complexation Studies and Ligand Properties of Benzimidazoles

Benzimidazole (B57391) and its derivatives are well-regarded as effective ligands in coordination chemistry due to the presence of donor atoms in their structure. rsc.org The coordination ability of numerous monodentate benzimidazole derivatives has been extensively reported. acs.org The imidazole (B134444) ring contains both a pyridine-type nitrogen atom and an imine-type nitrogen atom, both of which can participate in coordination with metal ions. The specific coordination mode is often influenced by the nature of the substituents on the benzimidazole ring and the metal ion involved.

In the case of 2-(methylthio)-5-nitro-1H-benzimidazole , the presence of the methylthio (-SCH3) group at the 2-position and the nitro (-NO2) group at the 5-position significantly influences its ligand properties. The sulfur atom in the methylthio group introduces an additional potential coordination site, allowing the molecule to act as a multidentate ligand. The electron-withdrawing nature of the nitro group affects the electron density of the benzimidazole ring system, which in turn can modulate the strength of the coordinate bonds formed with metal centers. nih.gov

Research on related nitro-substituted benzimidazole derivatives has demonstrated their ability to form stable complexes with various transition metals. For instance, studies on 2-(4-nitrophenyl)-1H-benzimidazole have shown its capacity to act as a ligand, forming stable complexes with transition metals that exhibit catalytic activity. nih.gov Similarly, metal complexes of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol with Co(II), Cu(II), Ni(II), and Fe(II) have been synthesized and characterized. rsc.org In these complexes, the benzimidazole derivative coordinates with the metal ion, leading to the formation of well-defined coordination compounds. The formation of these complexes is typically confirmed through various spectroscopic techniques, including FT-IR and 1H-NMR, as well as elemental analysis and atomic absorption spectroscopy. rsc.org

The general procedure for the synthesis of such metal complexes often involves the reaction of the benzimidazole ligand with a metal salt in a suitable solvent, sometimes in the presence of a base to facilitate deprotonation of the ligand. rsc.org The resulting complexes can exhibit various geometries, such as tetrahedral or square planar, depending on the metal ion and the stoichiometry of the reaction. acs.org

Table 1: Examples of Metal Complexes with Substituted Benzimidazole Ligands

| Ligand | Metal Ion(s) | Resulting Complex Geometry (if reported) | Reference(s) |

| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | Co(II), Cu(II), Ni(II), Fe(II) | Not specified | rsc.org |

| 2-(4-Nitrophenyl)-1H-benzimidazole | Transition metals | Not specified | nih.gov |

| 2-(3'-(4''-sub aryl)-1'-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Cu(II), Ni(II) | Square planar (Cu), Tetrahedral (Ni) | acs.org |

| 2-Methyl-1H-benzimidazole-5-carboxylic acid hydrazide | Cu, Ag, Ni, Fe, Mn | Various | mdpi.com |

This table is illustrative and based on data from related benzimidazole derivatives.

Research in Corrosion Inhibition Mechanisms and Performance

Benzimidazole derivatives have been extensively investigated as corrosion inhibitors for various metals and alloys in acidic media. rsc.orgmdpi.com Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. rsc.org This adsorption occurs through the heteroatoms (nitrogen and, in the case of thio-derivatives, sulfur) and the π-electrons of the aromatic rings, which act as active centers for interaction with the metal surface. nih.gov

The presence of a methylthio group in This compound is particularly advantageous for corrosion inhibition. The sulfur atom can form strong coordinate bonds with the metal surface, enhancing the adsorption and, consequently, the inhibition efficiency. Studies on related 2-((benzylthio)methyl)-1H-benzo[d]imidazole derivatives have demonstrated their excellent corrosion inhibition properties for aluminum in nitric acid, with inhibition efficiencies reaching up to 96.09%. acs.org Similarly, research on (1H-benzimidazol-2-yl)methanethiol and its derivatives has shown high inhibition efficacy for carbon steel in hydrochloric acid, with efficiencies up to 95.4%. distantreader.org

The mechanism of corrosion inhibition by benzimidazole derivatives typically involves both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation). nih.govacs.org Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the performance of these inhibitors. Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. rsc.orgnih.gov EIS helps in understanding the resistance of the protective film formed on the metal surface. The adsorption of these inhibitors on the metal surface often follows established adsorption isotherms, such as the Langmuir isotherm. rsc.orgnih.gov

Table 2: Corrosion Inhibition Efficiency of Selected Benzimidazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference(s) |

| 5-Nitro-1H-benzimidazol-2(3H)-one | Mild Steel | 1 M HCl | 91 | rsc.org |

| 2-((Benzylthio)methyl)-1H-benzo[d]imidazole | Aluminum | 1 M Nitric Acid | 96.09 | acs.org |

| 1-Dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | Carbon Steel | 1.0 M HCl | 95.4 | distantreader.org |

| 2-(2-Aminophenyl)-1H-benzimidazole | S235 Steel | 1 M HCl | 87.09 | nih.gov |

This table presents data from studies on related benzimidazole derivatives to illustrate the potential of the target compound.

Exploration in Functional Materials and Sensor Development

The unique photophysical and electronic properties of benzimidazole derivatives make them attractive candidates for the development of functional materials and chemical sensors. The benzimidazole framework, being a well-known chromophore, is often incorporated into molecules designed for fluorescence sensing. distantreader.org The coordination of metal ions with benzimidazole-based ligands can lead to significant changes in their fluorescence properties, such as quenching or enhancement, which forms the basis for their use as chemosensors. rsc.orgrsc.org

Benzimidazole-derived fluorescent sensors have been developed for the selective detection of various metal ions, including Cu(II), Zn(II), and Co(II). rsc.orgmdpi.comacs.org For instance, a benzimidazole-derived sensor, BBMP, exhibits a "turn-off" fluorescence response to Cu(II) and a ratiometric "turn-on" response to Zn(II). rsc.orgrsc.org Another benzimidazole-based probe, DQBM-B, has been designed for the selective recognition of Co(II) ions through fluorescence quenching. mdpi.com The selectivity and sensitivity of these sensors are often governed by the specific substituents on the benzimidazole ring, which fine-tune the ligand's coordination properties and electronic structure.

The presence of a nitro group, a strong electron-withdrawing group, in This compound could be beneficial for developing materials with nonlinear optical (NLO) properties. nih.gov Organic compounds with significant NLO responses are of great interest for applications in optoelectronics. The electron-attracting nature of the nitro group can lead to a smaller energy gap and enhanced hyperpolarizability, which are desirable characteristics for NLO materials. nih.gov

Furthermore, benzimidazole derivatives have been utilized in the synthesis of functional polymers for applications such as polymer solar cells. researchgate.net The electron-deficient nature of the benzimidazole segment can be paired with electron-rich units to create polymers with tailored electronic properties. researchgate.net The luminescent properties of metal complexes of benzothiazole, a related heterocyclic compound, have also been explored for applications in organic light-emitting diodes (OLEDs). rsc.org This suggests that metal complexes of This compound could also exhibit interesting luminescent properties with potential applications in light-emitting devices.

Table 3: Applications of Benzimidazole Derivatives in Functional Materials and Sensors

| Benzimidazole Derivative/Scaffold | Application | Principle of Operation/Key Finding | Reference(s) |

| 2,6-Dibenzoimidazolyl-4-methoxyphenol (BBMP) | Fluorescent sensor for Cu(II) and Zn(II) | Selective fluorescence quenching for Cu(II) and ratiometric enhancement for Zn(II). | rsc.orgrsc.org |

| DQBM-B (a quinoline-benzimidazole derivative) | Fluorescent sensor for Co(II) | Selective fluorescence quenching upon coordination with Co(II). | mdpi.com |

| 2-(Pyridin-2-yl)-4,7-di(thiophen-2-yl)-3H-benzo[d]imidazole | Optical and solid-state sensor for Zn(II) | Selective coordination with zinc ions leading to changes in photoluminescence and current-voltage characteristics. | acs.org |

| Benzimidazole-functionalized probe | Fluorescent sensor for Ag+ and 2,4,6-trinitrophenol (TNP) | Fluorescence quenching mechanism for detection. | distantreader.org |

| Benzimidazole-based polymers | Polymer solar cells | Used as electron-deficient segments in semiconducting polymers. | researchgate.net |

This table highlights applications of various benzimidazole derivatives to infer the potential of the target compound.

Conclusion and Future Perspectives in 2 Methylthio 5 Nitro 1h Benzimidazole Research

Current Gaps and Challenges in Understanding the Compound's Full Research Potential

Despite the foundational knowledge available for the benzimidazole (B57391) nucleus, several gaps and challenges hinder a complete understanding of 2-(methylthio)-5-nitro-1H-benzimidazole's potential.

Limited Biological Characterization: The synthesis and basic spectral characterization of this compound have been reported. tsijournals.com However, there is a significant lack of comprehensive biological screening data for this specific molecule. While related compounds show a wide array of activities, its efficacy across different therapeutic areas remains largely unexplored.

Mechanism of Action Studies: For many bioactive benzimidazole derivatives, the precise mechanism of action is not fully elucidated. A major challenge is to move beyond preliminary in vitro activity and investigate how this compound interacts with biological targets at a molecular level. For instance, the antiparasitic action of some nitro-containing drugs is linked to the reduction of the nitro group to a reactive intermediate that damages microbial DNA, a mechanism that needs to be confirmed for this compound. jocpr.com

Synthetic Optimization: While laboratory-scale synthesis has been achieved, challenges remain in developing scalable, cost-effective, and environmentally sustainable synthetic routes. tsijournals.comresearchgate.net The advancement of green chemistry principles, such as microwave-assisted synthesis or the use of eco-friendly catalysts, is necessary for the efficient production of derivatives. nih.govresearchgate.net

Drug Resistance: A universal challenge in therapeutic agent development is the emergence of drug resistance in microbes and cancer cells. Research must address whether this compound and its future derivatives can remain effective against resistant strains or if they are susceptible to existing resistance mechanisms. nih.govresearchgate.net

Emerging Research Avenues for this compound and its Derivatives

Based on the established activities of structurally similar compounds, several exciting research avenues can be pursued for this compound.

Antiprotozoal Agents: Derivatives of 5-nitro-1H-benzimidazole have demonstrated significant activity against various parasites. For example, certain analogues are highly effective against Giardia intestinalis and Trichomonas vaginalis, in some cases exceeding the potency of the reference drug benznidazole. nih.gov This provides a strong rationale for evaluating this compound as a lead compound for new antiprotozoal drugs.

Anticancer Therapeutics: The benzimidazole scaffold is present in several anticancer agents. nih.govresearchgate.net Specifically, 2-methyl-5-nitrobenzimidazoles have shown activity against breast cancer cell lines. nih.gov An emerging and highly valuable avenue is the development of derivatives that can overcome multidrug resistance (MDR) in cancer. Certain benzimidazoles act as inhibitors of efflux pumps like ABCB1 (P-glycoprotein), thereby restoring the efficacy of conventional chemotherapy agents. researchgate.net Investigating the potential of this compound to modulate MDR is a promising research direction.

Broad-Spectrum Antimicrobial Agents: Benzimidazole derivatives are well-known for their wide-ranging antimicrobial effects. nih.govresearchgate.net The presence of a methylthio group at the C-2 position has been linked to enhanced antimicrobial properties. scirp.org Research could focus on evaluating the compound against a panel of clinically relevant bacteria and fungi, including drug-resistant strains.

Inhibitors of Novel Cellular Targets: Beyond general cytotoxicity, research can explore the inhibition of specific molecular targets. For instance, some 2,5,6-trisubstituted benzimidazoles have been identified as inhibitors of the FtsZ protein, a crucial component of bacterial cell division, making them potential anti-tuberculosis agents. nih.gov This target presents a novel avenue for developing selective antibacterial drugs based on the this compound scaffold.

Table 1: Reported Biological Activities of Structurally Related Benzimidazole Derivatives

Rational Design Strategies for Enhanced Bioactivity and Selectivity based on Established Research Principles

To build upon the this compound core, rational design strategies guided by established structure-activity relationships (SAR) are essential. ijpsjournal.com

Modification at the N-1 Position: The imino proton of the benzimidazole ring is a prime site for substitution. Introducing a variety of functionalized side chains (e.g., alkyl, benzyl (B1604629), heterocyclic moieties) at the N-1 position can significantly modulate the compound's lipophilicity, solubility, and binding interactions with target proteins. tsijournals.comnih.gov This strategy has been successfully used to optimize the antitumor and antimicrobial activities of other benzimidazoles.

Exploration of the C-2 Position: While the methylthio group is a known pharmacophore, exploring other substituents at the C-2 position is a key strategy. SAR studies on other benzimidazoles show that varying this group (e.g., with different alkyl chains, aromatic rings, or heterocyclic systems) can fine-tune potency and selectivity. scirp.orgnih.gov For example, replacing the methylthio group with larger or more complex thioether linkages could lead to enhanced binding at a target active site. scirp.org

Bioisosteric Replacement of the Nitro Group: The nitro group at the C-5 position is often crucial for the bioactivity of this class of compounds, particularly in antimicrobial and antiprotozoal applications, due to its electron-withdrawing nature and role in reductive activation. nih.govjocpr.com However, it can also be associated with toxicity. A sophisticated design strategy would involve its bioisosteric replacement with other electron-withdrawing groups (e.g., cyano, sulfone) to potentially retain or enhance activity while mitigating undesirable toxicological effects.

Molecular Hybridization: A powerful strategy involves creating hybrid molecules by covalently linking the this compound scaffold with another known pharmacophore. researchgate.net For example, conjugation with moieties like triazoles, pyrimidines, or hydrazones could result in compounds with synergistic or novel mechanisms of action. nih.govnih.gov

Computational and In Silico Modeling: The use of computational tools such as molecular docking is indispensable for modern drug design. nih.govresearchgate.net These methods can be used to predict how newly designed derivatives of this compound will bind to specific biological targets (e.g., enzymes, DNA, or protein receptors). This in silico approach allows for the pre-selection of the most promising candidates for synthesis, thereby saving significant time and resources and guiding the rational design of more potent and selective agents. researchgate.netnih.gov

Table 2: List of Mentioned Chemical Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(methylthio)-5-nitro-1H-benzimidazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of substituted o-phenylenediamines. Phillips’ method (1928) for 2-substituted benzimidazoles involves condensation with carbon disulfide under acidic conditions . For the methylthio group, sodium methoxide and magnesium chloride in methanol/water mixtures facilitate thioether formation, as demonstrated in analogous omeprazole intermediates (75% yield) . Key factors include solvent choice (e.g., THF for reflux reactions), catalyst selection (e.g., morpholine for nucleophilic substitution), and purification via column chromatography .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodology : Combine spectroscopic and chromatographic techniques:

- IR spectroscopy : Confirm S–C and NO₂ stretches (~650 cm⁻¹ for C–S; ~1520/1350 cm⁻¹ for asymmetric/symmetric NO₂) .

- NMR : Look for aromatic proton splitting patterns (e.g., deshielded H at C-4 due to nitro group) and methylthio singlet (~δ 2.5 ppm) .

- HPLC : Assess purity (>95% recommended for biological assays) .

- Elemental analysis : Match calculated vs. experimental C, H, N, S percentages .

Q. What are the key stability considerations for handling and storing this compound?

- Methodology : The nitro group confers sensitivity to light and heat. Store in amber vials at –20°C under inert gas. Monitor decomposition via TLC or HPLC, particularly for hydrolysis of the methylthio group in aqueous media .

Advanced Research Questions

Q. How does the nitro group at position 5 influence the electronic structure and reactivity of the benzimidazole core?

- Methodology : X-ray crystallography (e.g., related 2-methyl-5-nitro analog) reveals planarity of the nitro group with the benzimidazole ring, enhancing conjugation and electron-withdrawing effects. Computational DFT studies can map charge distribution, showing increased electrophilicity at C-4 and C-6 positions, which may guide derivatization strategies .

Q. What molecular docking strategies are effective for studying this compound’s interaction with biological targets (e.g., antimicrobial enzymes)?

- Methodology : Use AutoDock Vina or Schrödinger Suite to model interactions. For example:

- Antifungal targets : Dock into cytochrome P450 14α-demethylase (CYP51) active site, prioritizing H-bonding with nitro-O and hydrophobic contacts with methylthio .

- Validation via MD simulations (e.g., 50 ns runs in GROMACS) assesses binding stability .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s pharmacokinetics and bioaccessibility?

- Methodology : Compare with analogs like 5-methoxy derivatives:

- LogP : Methylthio increases lipophilicity vs. methoxy, enhancing membrane permeability (measure via shake-flask method) .

- Metabolic stability : Incubate with liver microsomes; nitro groups often reduce hepatic clearance but may form reactive metabolites .

Q. Are there contradictions in reported biological activities of benzimidazole derivatives, and how can they be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.